
N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-4-methylphenyl)-1,3-benzothiazol-2-amine, commonly referred to as CMBA, is an organosulfur compound with a range of applications in the scientific, medical, and industrial fields. CMBA is a white, crystalline solid with a melting point of 132-133°C and a boiling point of 305-306°C. It is soluble in water and ethanol, but insoluble in acetone and ethyl acetate. CMBA has a molecular weight of 206.66 g/mol and a molecular formula of C9H9ClN2S.
Aplicaciones Científicas De Investigación
Antitumor Properties
Research highlights the potent and selective antitumor activity of 2-(4-aminophenyl)benzothiazoles against various cancer cell lines, including breast, ovarian, colon, and renal cells. The mechanism, though not fully understood, suggests that metabolism plays a crucial role. The compound's selective activity is attributed to its biotransformation and uptake by sensitive cell lines, with N-acetylation and oxidation being the primary metabolic transformations. For instance, N-acetylation drastically affects the chemotherapeutic efficacy in vitro, while retaining selective antitumor activity in halogenated congeners (Chua et al., 1999). Further, amino acid conjugation has been employed to improve solubility and bioavailability, demonstrating significant growth inhibition in tumor models (Bradshaw et al., 2002).
Metabolic Studies
Metabolic studies of benzothiazole derivatives reveal that selective cytochrome P450 1A1 induction and metabolism are key to their antitumor efficacy. The metabolic inactivation is counteracted by structural modifications, such as isosteric replacement and conjugation with amino acids, enhancing the compounds' pharmacokinetic profiles and therapeutic potentials (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities and potential as corrosion inhibitors. These compounds exhibit significant bioactivity and provide a promising approach for addressing bacterial infections and corrosion protection (Nayak & Bhat, 2023).
Enzyme Inhibition
Investigations into enzyme inhibition properties of benzothiazole derivatives have shown potential in targeting various enzymes. These studies are crucial for understanding the compounds' mechanisms of action and for developing targeted therapies (Mustafa et al., 2014).
Mecanismo De Acción
Mode of Action
The exact mode of action of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine It is known that many benzothiazole derivatives exhibit biological activity by interacting with various enzymes and receptors in the body . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine are not well-studied. These properties play a crucial role in determining the bioavailability of the compound. Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-9-6-7-10(8-11(9)15)16-14-17-12-4-2-3-5-13(12)18-14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKNHIGKSUUWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2604481.png)
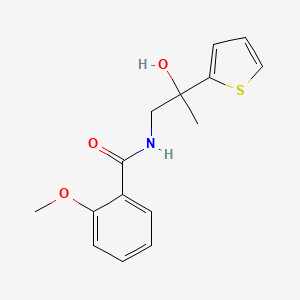
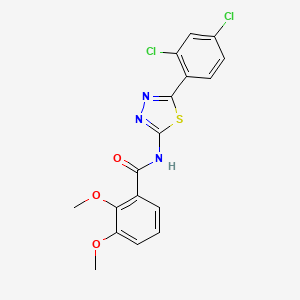
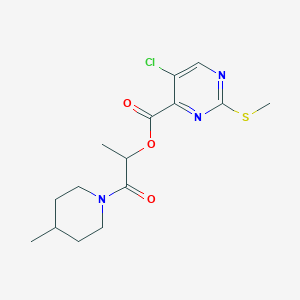

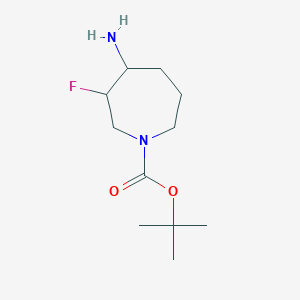
![2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2604490.png)
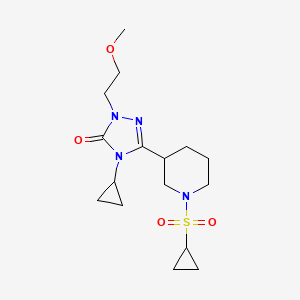
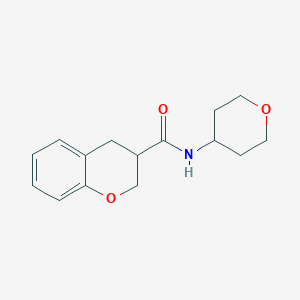
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2604497.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)
![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)